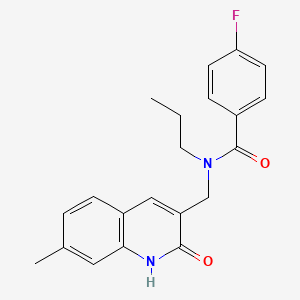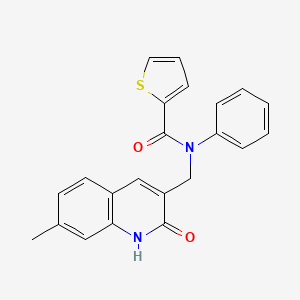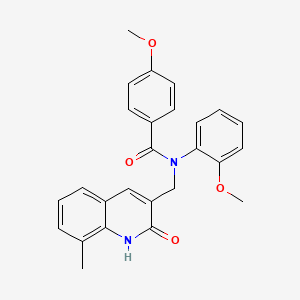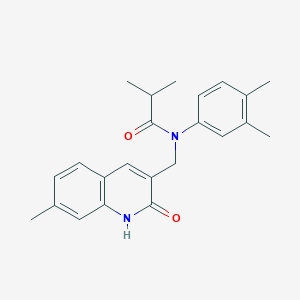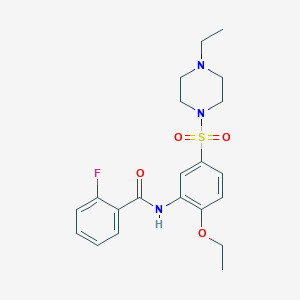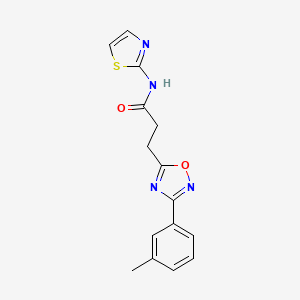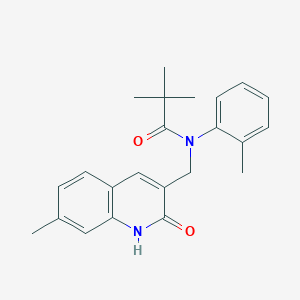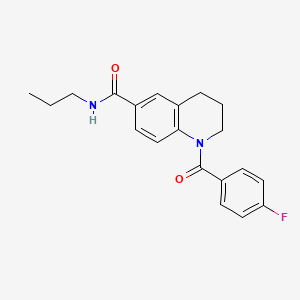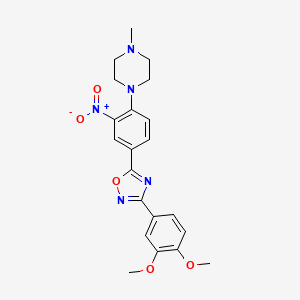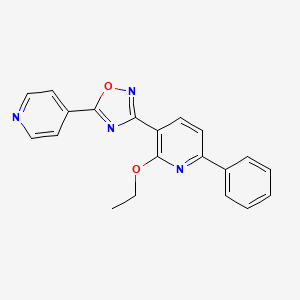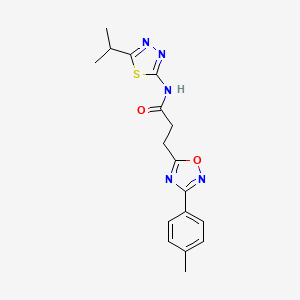
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide, also known as CSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CSP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Mechanism of Action
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, an enzyme that is upregulated during inflammation. Additionally, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide is its ability to reduce inflammation, pain, and fever. This makes it a promising candidate for the treatment of various inflammatory conditions. Additionally, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other NSAIDs. However, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis challenging. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide. One area of interest is the development of more efficient synthesis methods for 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide. Another area of interest is the optimization of its therapeutic potential, through a better understanding of its mechanism of action. Additionally, further research is needed to investigate the potential use of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide in the treatment of cancer and other inflammatory conditions. Finally, more research is needed to investigate the long-term safety and efficacy of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide in humans.
Synthesis Methods
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide involves the reaction of 4-aminobenzenesulfonamide with N-cyclohexyl-N-propylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide as the final product, which can be purified through recrystallization.
Scientific Research Applications
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-propylpropanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-14-19-18(21)13-10-15-8-11-17(12-9-15)24(22,23)20-16-6-4-3-5-7-16/h8-9,11-12,16,20H,2-7,10,13-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLOSCTYVQSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)

